molecular formula C10H7F2NO2 B3374066 3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile CAS No. 1017036-63-3

3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B3374066
CAS No.: 1017036-63-3
M. Wt: 211.16 g/mol
InChI Key: JDPFZHZAERTCDV-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile is a chemical compound characterized by its difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-difluoromethoxybenzaldehyde as the starting material.

  • Oxidation: The benzaldehyde is oxidized to form the corresponding carboxylic acid.

  • Nitrile Formation: The carboxylic acid is then converted to the nitrile group through dehydration.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts may be used to improve the efficiency of the reactions, such as palladium or nickel catalysts for the nitrile formation step.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the difluoromethoxy group, often involving nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions, under basic conditions.

Major Products Formed:

  • Oxidation: 3-[4-(Difluoromethoxy)phenyl]-3-oxopropanoic acid.

  • Reduction: this compound with reduced functional groups.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethoxy groups with biological targets. Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of respiratory diseases. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the binding affinity and selectivity of the compound to its targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • Roflumilast: A known PDE-4 inhibitor used in the treatment of COPD.

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: An intermediate metabolite in the treatment of pulmonary diseases.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial fields

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-7(2-4-8)9(14)5-6-13/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPFZHZAERTCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017036-63-3
Record name 3-[4-(difluoromethoxy)phenyl]-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis from 872.0 mg (4.3 mmol, 1.0 eq) of 4-difluoromethoxy-benzoic acid methyl ester (route A1bis). 818.5 mg of the title product (yield 90%) were used directly for the following step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
872 mg
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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